molecular formula C13H19NO B15194755 trans-2-Methylamino-2-phenylcyclohexanol CAS No. 10275-95-3

trans-2-Methylamino-2-phenylcyclohexanol

Katalognummer: B15194755
CAS-Nummer: 10275-95-3
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: LMYKPGOMBOFCPO-CHWSQXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-2-Methylamino-2-phenylcyclohexanol: is an organic compound with a unique structure that includes a cyclohexanol ring substituted with a methylamino group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methylamino-2-phenylcyclohexanol typically involves the reaction of cyclohexene oxide with methylamine and phenylmagnesium bromide. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: trans-2-Methylamino-2-phenylcyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Wirkmechanismus

The mechanism of action of trans-2-Methylamino-2-phenylcyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Eigenschaften

CAS-Nummer

10275-95-3

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

(1R,2R)-2-(methylamino)-2-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H19NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,12,14-15H,5-6,9-10H2,1H3/t12-,13-/m1/s1

InChI-Schlüssel

LMYKPGOMBOFCPO-CHWSQXEVSA-N

Isomerische SMILES

CN[C@]1(CCCC[C@H]1O)C2=CC=CC=C2

Kanonische SMILES

CNC1(CCCCC1O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.